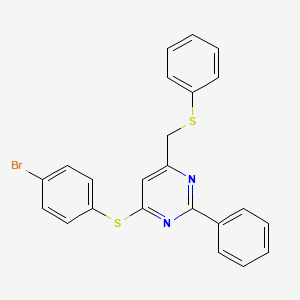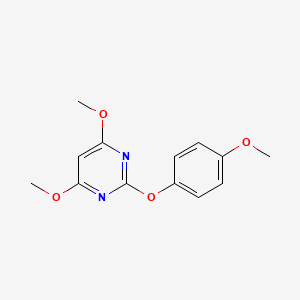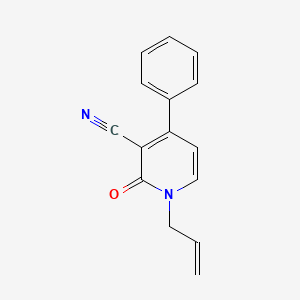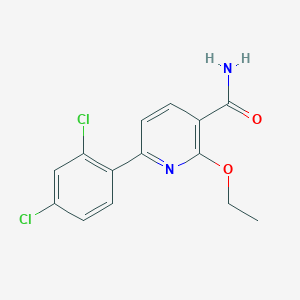
3-Amino-4-methoxypicolinic acid
Vue d'ensemble
Description
3-Amino-4-methoxypicolinic acid is a chemical compound with the CAS Number: 870997-76-5 and a molecular weight of 168.15 . Its linear formula is C7H8N2O3 .
Synthesis Analysis
The synthesis of 3-Amino-4-methoxypicolinic acid involves oxidative polymerization of aniline with 3-amino-4-methoxybenzoic acid . The yield of the reaction was reported to be 56% .Molecular Structure Analysis
The molecular structure of 3-Amino-4-methoxypicolinic acid is represented by the linear formula C7H8N2O3 . It has a molecular weight of 168.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-methoxypicolinic acid include a molecular weight of 168.15 and a linear formula of C7H8N2O3 . More detailed properties such as density, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Transformation
3-Amino-4-methoxypicolinic acid plays a role in the synthesis and transformation of other chemical compounds. It has been used in the synthesis of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, facilitating the regiospecific transformation of picolinic and isonicotinic acids into 2, 3, 4-trisubstituted pyridines (Epsztajn et al., 1989).
Mass Spectrometry
3-Amino-4-methoxypicolinic acid has been used as a matrix in matrix-assisted laser desorption/ionization of DNA and proteins, enhancing the detection of these biopolymers in mass spectrometry (Taranenko et al., 1994).
Anion Binding Properties
This compound has been incorporated into cyclic hexapeptides to study their conformation and anion binding properties. Such research contributes to understanding how modifications in molecular structure affect binding capabilities and receptor properties (Kubik & Goddard, 2002).
Antimicrobial Activities and DNA Interactions
The antimicrobial activities and DNA interactions of derivatives of pyridine-2-carboxylic acid, which include 3-Amino-4-methoxypicolinic acid, have been extensively studied. These studies are crucial in understanding their potential as antimicrobial agents and their mechanism of action at a molecular level (Tamer et al., 2018).
Photocleavage Efficiency
Research on the photocleavage of 1-acyl-7-nitroindolines indicates that substituents like 3-Amino-4-methoxypicolinic acid can affect the efficiency of photolysis, a process relevant in the development of photolabile precursors of carboxylic acids (Papageorgiou & Corrie, 2000).
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interactions and potential therapeutic applications of compounds related to 3-Amino-4-methoxypicolinic acid in various domains, including microbial, cancer, and inflammatory proteins (Nair et al., 2014).
Quantum Chemical Calculations
Studies have also been conducted using density functional theory to understand the electronic properties of derivatives of 3-Amino-4-methoxypicolinic acid, offering insights into their behavior in different solvents and their potential applications in various fields (Banjo & Olatunbosun, 2013).
Novel Carriers for High-Capacity Loading
The use of methoxy-modified kaolinite, related to 3-Amino-4-methoxypicolinic acid, as a carrier for high-capacity loading and controlled release of herbicides and potentially other chemicals, highlights its utility in agricultural and biochemical applications (Tan et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-4-2-3-9-6(5(4)8)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXTGLTHEDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methoxypicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3038527.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-(2-methoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B3038529.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol](/img/structure/B3038533.png)
![diethyl 1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3038535.png)



![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B3038541.png)

![dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate](/img/structure/B3038544.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide](/img/structure/B3038547.png)